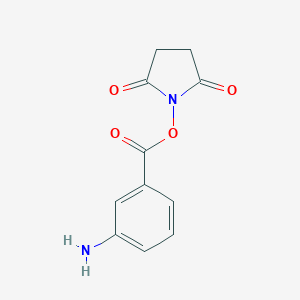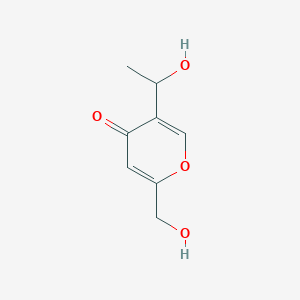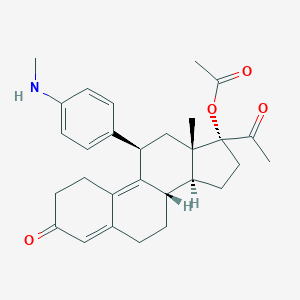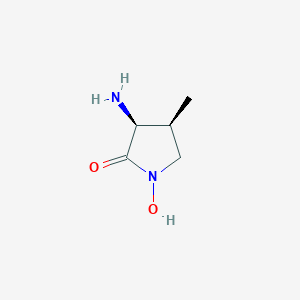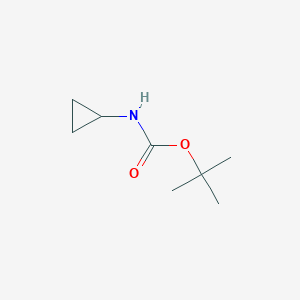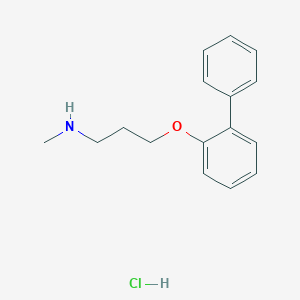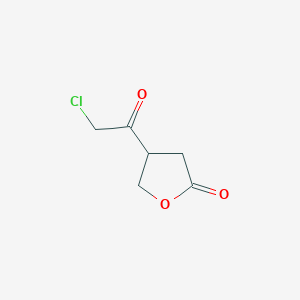
4-(2-Chloroacetyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetyl)oxolan-2-one, also known as 2-Chloroacetoacetic acid lactone, is a chemical compound that has been widely used in scientific research. This compound is a lactone derivative of 2-chloroacetoacetic acid and has been shown to have significant biological activity.
Mechanism Of Action
The mechanism of action of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in DNA synthesis and repair. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties. In addition, the compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one in lab experiments is its potent biological activity. This compound has been shown to have significant antitumor, antibacterial, and antifungal properties, making it a useful tool for investigating these areas of research. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
Future Directions
There are a number of future directions for research on 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research could be to investigate the compound's mechanism of action in greater detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be carried out to investigate the compound's potential as an antibacterial and antifungal agent.
Synthesis Methods
The synthesis of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one can be achieved through the reaction of 2-chloroacetoacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an intramolecular cyclization to form the lactone ring, resulting in the formation of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one.
Scientific Research Applications
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been widely used in scientific research due to its biological activity. This compound has been shown to have antitumor, antibacterial, and antifungal properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
CAS RN |
131953-06-5 |
|---|---|
Product Name |
4-(2-Chloroacetyl)oxolan-2-one |
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
4-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2 |
InChI Key |
MUCZGZBODIABCQ-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C(=O)CCl |
Canonical SMILES |
C1C(COC1=O)C(=O)CCl |
synonyms |
2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



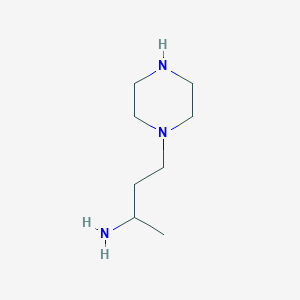
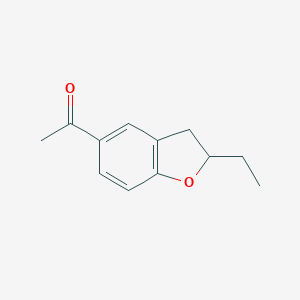
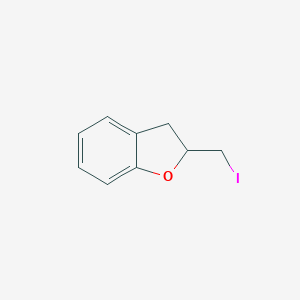
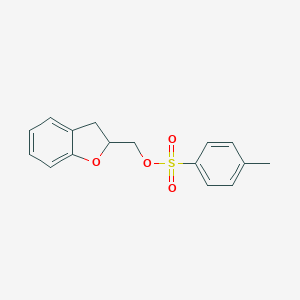
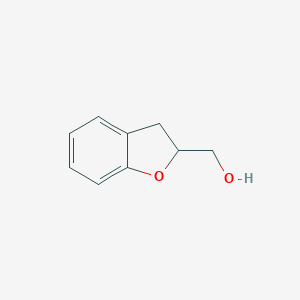
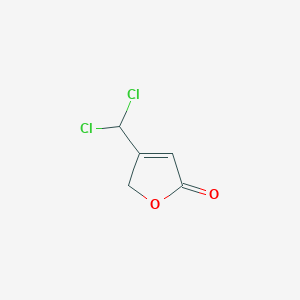
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
